3-(2,4-Dichlorophenyl)picolinic acid
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Overview
Description
3-(2,4-Dichlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)picolinic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with picolinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boron reagents to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and modulate immune responses. In plants, the compound acts as a synthetic auxin herbicide, mimicking natural plant hormones and disrupting normal growth processes .
Comparison with Similar Compounds
Similar Compounds
Picloram: Another picolinic acid derivative used as a herbicide.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another herbicide in the same class, known for its high efficacy.
Uniqueness
3-(2,4-Dichlorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-8(10(14)6-7)9-2-1-5-15-11(9)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUCRJGVINUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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